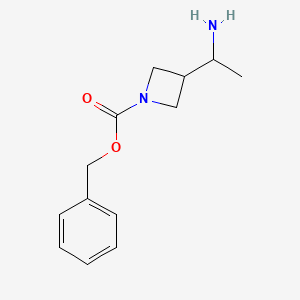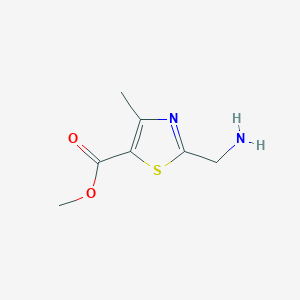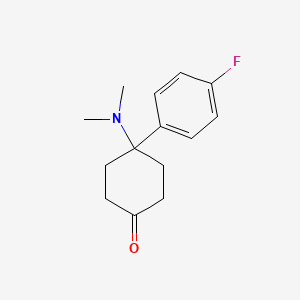
Cyclohexanone, 4-(4-fluorophenyl)-4-(dimethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Its chemical formula is C17H20FNO .
- The compound features a cyclohexanone ring substituted with a fluorophenyl group and a dimethylamino group.
- It has applications in various fields due to its unique structure and properties.
4-(4-fluorophenyl)-4-(dimethylamino)cyclohexanone: , is a synthetic organic compound.
Méthodes De Préparation
- Synthetic Routes :
- One common synthetic route involves the Vilsmeier–Haack reaction , where cyclohexanone reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
- Another method is the Friedel–Crafts acylation , using 4-fluorobenzoyl chloride as the acylating agent.
- Industrial Production :
- Industrial-scale production typically employs the Vilsmeier–Haack reaction due to its efficiency and scalability.
Analyse Des Réactions Chimiques
- Reactions :
- Oxidation : 4’-DMFPC can undergo oxidation using reagents like chromium(VI) oxide (CrO3) to form the corresponding carboxylic acid.
- Reduction : Reduction with sodium borohydride (NaBH4) yields the corresponding alcohol.
- Substitution : The fluorophenyl group can be substituted using various nucleophiles.
- Common Reagents and Conditions :
- Oxidation: CrO3, acetic anhydride, and acetic acid.
- Reduction: NaBH4 in methanol or ethanol.
- Substitution: Alkoxides, amines, or thiols.
- Major Products :
- Oxidation: 4’-DMFPC carboxylic acid.
- Reduction: 4’-DMFPC alcohol.
Applications De Recherche Scientifique
- Chemistry : Used as a building block in the synthesis of other compounds.
- Biology : Investigated for potential biological activity (e.g., as a ligand for receptors).
- Medicine : Research on its pharmacological properties and potential therapeutic applications.
- Industry : Used in the production of specialty chemicals.
Mécanisme D'action
- Targets and Pathways :
- The exact mechanism remains an active area of research.
- Potential targets include receptors, enzymes, or ion channels.
- Pathways may involve signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
- Similar Compounds :
- Ketamine : Shares the cyclohexanone core but lacks the fluorophenyl and dimethylamino groups.
- Phencyclidine (PCP) : Also a cyclohexanone derivative, but with a different substitution pattern.
- Methoxetamine (MXE) : Similar to PCP but with an additional methoxy group.
- Uniqueness : 4’-DMFPC’s combination of fluorine and dimethylamino groups sets it apart from these related compounds.
Propriétés
Formule moléculaire |
C14H18FNO |
|---|---|
Poids moléculaire |
235.30 g/mol |
Nom IUPAC |
4-(dimethylamino)-4-(4-fluorophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H18FNO/c1-16(2)14(9-7-13(17)8-10-14)11-3-5-12(15)6-4-11/h3-6H,7-10H2,1-2H3 |
Clé InChI |
ULUPKLLIXIIQRH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1(CCC(=O)CC1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




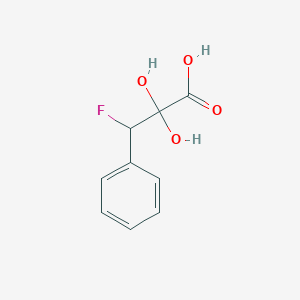
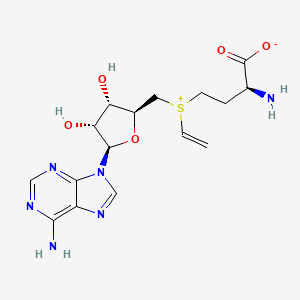
![Tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate](/img/structure/B13028209.png)
![2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol](/img/structure/B13028214.png)
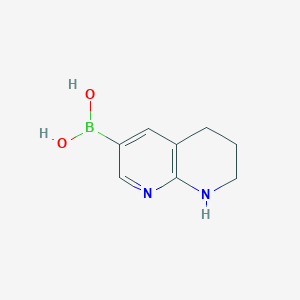
![5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B13028222.png)
![3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13028225.png)
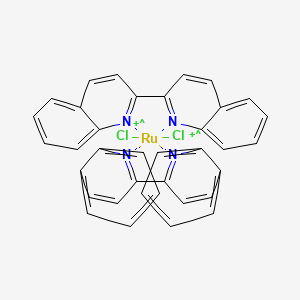
![3-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B13028237.png)
![(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13028244.png)
